REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[H-].[Na+].Cl[CH2:14][CH2:15][N:16]=[C:17]=[S:18]>C(COC)OC>[S:18]1[CH2:14][CH2:15][N:16]=[C:17]1[N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
ClCCN=C=S
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on an Alumina Act
|
Type
|
WASH
|
Details
|
Elution with ethyl ether
|
Type
|
CUSTOM
|
Details
|
yields the product which
|
Type
|
CUSTOM
|
Details
|
is crystallized from ethyl ether
|
Type
|
CUSTOM
|
Details
|
to yield 0.6 g, m.p. 97°-99°
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
S1C(=NCC1)N1C(CC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |